![molecular formula C18H18ClN5OS B2580079 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide CAS No. 905764-89-8](/img/structure/B2580079.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide” is a heterocyclic compound that contains a 1,2,4-triazole ring. This ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds . The molecular formula of the compound is C11H13N5OS and it has a molecular weight of 263.32 .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds involves the use of 3-amino-1,2,4-triazole . A series of 1,2,4-triazole derivatives have been synthesized under green chemistry conditions using lemon juice as an acidic catalyst . The structures of the realized products have been established on the basis of their 1H/13C NMR, IR, elemental analysis, and correlation experiments .Molecular Structure Analysis
The molecular structure of the compound can be determined by techniques such as NMR and MS analysis . The structure of the compound involves a 1,2,4-triazole ring, which is a unique structure with properties that have usages in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been extensively studied. For instance, reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined by various analytical techniques. The compound has a molecular weight of 263.32 and its molecular formula is C11H13N5OS .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation of Derivatives
A series of acetamide derivatives, including compounds similar to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide, have been synthesized. These compounds have been studied for their structural properties using various spectroscopic methods and tested for their antibacterial, antifungal, and anti-tuberculosis activities (Mahyavanshi, Parmar, & Mahato, 2011).
Antitumor Activity
Design, Synthesis, and Antitumor Activity
Research on asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, which are structurally related to the compound of interest, has demonstrated promising in vitro antitumor activity against various cell lines. These compounds have been evaluated using the methylthiazole trazolium (MTT) assay to determine their effectiveness (Hu, Hou, Xie, & Huang, 2008).
Antimicrobial Studies
Synthesis and Antimicrobial Studies of N-substituted Sulfanilamide Derivatives
A variety of sulfanilamide derivatives, including structures similar to the compound , have been synthesized and characterized. These compounds have been evaluated for their antibacterial and antifungal activities against different bacterial and fungal strains (Lahtinen et al., 2014).
Antiviral and Virucidal Activity
Synthesis and Evaluation of Antiviral and Virucidal Activity
Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and tested for their antiviral and virucidal activities against human adenovirus and ECHO-9 virus. These compounds have shown potential in reducing viral replication in the tested viruses (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, and anti-tubercular activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to their wide range of biological activities .
Result of Action
Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Compounds containing the 1,2,4-triazole ring, similar to our compound of interest, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These compounds are known to interact with a variety of enzymes, proteins, and other biomolecules, but the specific interactions of our compound of interest remain to be determined .
Cellular Effects
Similar triazole compounds have been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-12-14(19)8-5-9-15(12)21-17(25)11-26-18-23-22-16(24(18)20)10-13-6-3-2-4-7-13/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNVULALGNDUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

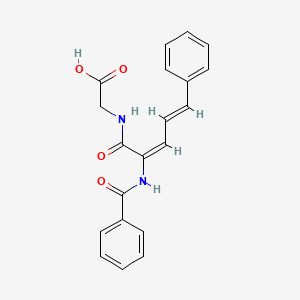
![Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2579998.png)
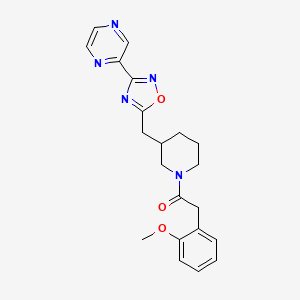

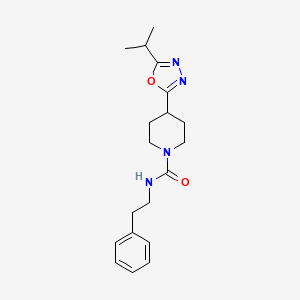

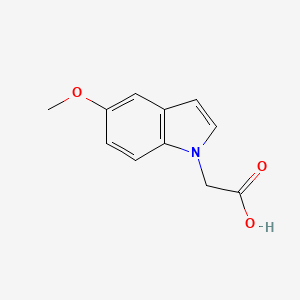
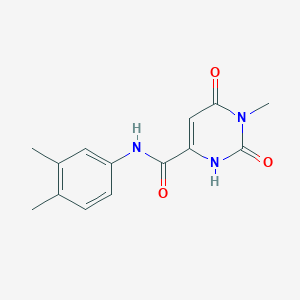
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2580012.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2580013.png)
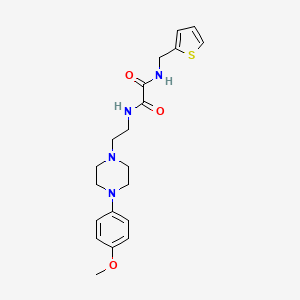
![N-(3-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2580015.png)
![3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2580017.png)
